4-((2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
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Overview
Description
Synthesis Analysis
This involves the methods used to create the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include information about the reagents it reacts with, the products of the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes information such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Features
This compound belongs to the class of α-aminophosphonates, which have shown interesting biological activities. The structural similarity of α-aminophosphonates to natural α-amino carboxylic acids and their tetrahedral configuration at phosphorus makes them versatile for various applications . The compound’s chemical structure includes a quinazolinone core with a cyclopropylbenzamide substituent and a thioether linkage. Here’s the simplified structure:
Compound: 4-((2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide\text{Compound: } \text{4-((2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide} Compound: 4-((2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
Anticancer Activity
Mechanism of Action: In silico target hunting reveals that this compound inhibits DNA topoisomerase II, a critical enzyme involved in DNA replication and repair. This mechanism contributes to its anticancer activity .
Cytotoxic Evaluation: The compound was screened for cytotoxic activity against various cancer cell lines:
Notably, compounds (8b, –4OMe), (8h, –4NO2), and (8j, –2I, –4CF3) exhibited better anticancer activity compared to the standard drug Adriamycin .
Other Potential Applications
While anticancer activity stands out, this compound’s structural features suggest broader potential:
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S/c28-19-4-3-5-21(14-19)29-24(33)16-36-27-31-23-7-2-1-6-22(23)26(35)32(27)15-17-8-10-18(11-9-17)25(34)30-20-12-13-20/h1-11,14,20H,12-13,15-16H2,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPRDBVYGYMOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide |
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